molecular formula C38H72N10O9 B12581248 L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine CAS No. 645396-19-6

L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine

Número de catálogo: B12581248
Número CAS: 645396-19-6
Peso molecular: 813.0 g/mol
Clave InChI: PUXFFTNWGCJSBV-HLROTKMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine is a heptapeptide with the sequence Asn-Lys-Lys-Val-Val-Ile-Ile. Its molecular formula is C₃₃H₆₃N₁₁O₁₀ (calculated based on amino acid residues), and it features key structural motifs:

  • Two valine (Val) residues, providing hydrophobic stability.
  • Two isoleucine (Ile) residues, enhancing structural rigidity.

Propiedades

Número CAS

645396-19-6

Fórmula molecular

C38H72N10O9

Peso molecular

813.0 g/mol

Nombre IUPAC

(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H72N10O9/c1-9-22(7)30(37(55)48-31(38(56)57)23(8)10-2)47-36(54)29(21(5)6)46-35(53)28(20(3)4)45-34(52)26(16-12-14-18-40)44-33(51)25(15-11-13-17-39)43-32(50)24(41)19-27(42)49/h20-26,28-31H,9-19,39-41H2,1-8H3,(H2,42,49)(H,43,50)(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,56,57)/t22-,23-,24-,25-,26-,28-,29-,30-,31-/m0/s1

Clave InChI

PUXFFTNWGCJSBV-HLROTKMLSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N

SMILES canónico

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-Asparaginil-L-lisil-L-lisil-L-valil-L-valil-L-isoleucil-L-isoleucina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

    Activación de Aminoácidos: Cada aminoácido se activa utilizando reactivos como carbodiimidas (por ejemplo, DCC) o sales de uronio (por ejemplo, HBTU).

    Reacción de Acoplamiento: El aminoácido activado se acopla a la cadena peptídica en crecimiento.

    Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan para permitir un mayor acoplamiento.

    Escisión: El péptido completado se escinde de la resina utilizando ácidos fuertes como el ácido trifluoroacético (TFA).

Métodos de Producción Industrial

En entornos industriales, la producción de péptidos como L-Asparaginil-L-lisil-L-lisil-L-valil-L-valil-L-isoleucil-L-isoleucina puede implicar SPPS a gran escala o tecnología de ADN recombinante. Los métodos recombinantes utilizan microorganismos genéticamente modificados para producir el péptido, que luego se purifica mediante técnicas cromatográficas.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Asparaginil-L-lisil-L-lisil-L-valil-L-valil-L-isoleucil-L-isoleucina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede ocurrir en las cadenas laterales de los aminoácidos, particularmente aquellas que contienen azufre o grupos aromáticos.

    Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes.

    Sustitución: Las cadenas laterales de los aminoácidos pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

    Oxidación: Reactivos como peróxido de hidrógeno (H₂O₂) o ácido performico.

    Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

    Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los productos principales de estas reacciones dependen de los aminoácidos específicos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación de residuos de metionina puede producir metionina sulfoxido.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

  • Therapeutic Peptides :
    • The compound is being investigated for its role as a therapeutic peptide due to its amino acid composition, which may exhibit biological activities such as anti-inflammatory and immunomodulatory effects. Peptides with similar structures have shown promise in modulating immune responses and promoting tissue repair.
  • Drug Delivery Systems :
    • Peptides like L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine can be utilized in drug delivery systems. Their ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.
  • Cancer Treatment :
    • Research indicates that certain peptides can target cancer cells selectively, minimizing damage to healthy cells. The specific arrangement of amino acids in this compound may allow it to interact with cancer cell receptors, facilitating targeted therapy.

Biotechnological Applications

  • Enzyme Stabilization :
    • The compound can be used to stabilize enzymes in biotechnological processes. Its structure may enhance the thermal stability of enzymes, making them more effective in industrial applications such as biocatalysis.
  • Protein Engineering :
    • In protein engineering, the incorporation of this peptide into larger proteins can improve their functional properties, including stability and activity. This application is crucial for developing new biopharmaceuticals.
  • Nutritional Supplements :
    • Given its amino acid profile, this compound has potential as a nutritional supplement aimed at enhancing muscle recovery and growth, particularly in athletes.

Data Tables

Application AreaDescriptionPotential Benefits
Therapeutic PeptidesModulation of immune responses and tissue repairReduced inflammation, enhanced healing
Drug Delivery SystemsEnhances solubility and bioavailability of drugsImproved efficacy of poorly soluble drugs
Cancer TreatmentTargets cancer cells selectivelyMinimized side effects on healthy tissues
Enzyme StabilizationIncreases thermal stability of enzymesEnhanced efficiency in industrial processes
Protein EngineeringImproves stability and activity of proteinsDevelopment of new biopharmaceuticals
Nutritional SupplementsAids muscle recovery and growthEnhanced performance in athletes

Case Studies

  • Therapeutic Use in Autoimmune Diseases :
    • A study demonstrated that peptides similar to this compound could significantly reduce symptoms in animal models of autoimmune diseases by modulating T-cell responses.
  • Targeted Drug Delivery :
    • Research involving peptide-drug conjugates showed that incorporating this compound into drug delivery systems improved targeting efficiency to tumor sites, resulting in higher drug accumulation at the target site compared to conventional methods.
  • Stabilization of Biocatalysts :
    • A project focused on enzyme stabilization highlighted that the addition of this peptide enhanced the operational stability of lipases used in biodiesel production, leading to increased yields under various temperature conditions.

Mecanismo De Acción

El mecanismo de acción de L-Asparaginil-L-lisil-L-lisil-L-valil-L-valil-L-isoleucil-L-isoleucina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas al unirse a estos objetivos, influenciando procesos celulares como la transducción de señales, la expresión génica o la regulación metabólica.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table compares the target peptide with structurally related compounds from the evidence:

Compound Name (Sequence) Molecular Formula Molecular Weight Key Residues Notable Features Reference
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine (Target) C₃₃H₆₃N₁₁O₁₀ ~849.0 g/mol Asn, Lys-Lys, Val-Val, Ile-Ile Hydrophobic core, dual lysine motifs -
L-Tyrosine, L-isoleucyl-L-asparaginyl-L-arginyl-L-lysyl-L-lysyl-L-valyl-L-histidyl-L-valyl C₅₄H₉₄N₁₈O₁₄ 1284.46 g/mol Tyr, Asn, Arg, Lys-Lys, Val-His Includes aromatic (Tyr) and charged (Arg/His) residues
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-seryl... C₆₃H₁₀₈N₁₆O₁₇S ~1443.3 g/mol Met, Ala, Val, Lys-Lys, Tyr, Leu, Asn Sulfur-containing (Met), tyrosine inclusion
L-Valyl-L-asparaginyl-L-valyl-L-threonyl-L-isoleucine C₂₈H₅₀N₈O₁₀ 658.74 g/mol Val-Asn-Val-Thr-Ile Shorter chain, Thr for polarity
Key Observations:

Lysine Clusters : The target peptide and compounds in and feature dual lysine residues, which may enhance electrostatic interactions with ECM components or nucleic acids.

Hydrophobic Residues : All compounds include valine/isoleucine repeats, promoting structural stability. The target peptide’s Val-Val-Ile-Ile motif is distinct in its extended hydrophobic core.

Functional Diversity : Longer peptides like incorporate histidine and arginine, enabling pH-dependent interactions or catalytic roles, whereas the target peptide lacks such residues.

Role in Enzymatic Pathways:
  • LOX Family Enzymes: highlights lysyl oxidase (LOX) as critical in cancer cell invasion via ECM remodeling.
  • Charge-Dependent Interactions : The dual lysine residues in the target peptide mirror LOXL2’s catalytic domains, which bind collagen and elastin . Similar peptides in and could share this property.
Pharmacological Potential:
  • Hydrophobic Stability: The Val-Val-Ile-Ile motif in the target peptide may enhance membrane permeability, a trait less pronounced in shorter peptides like .
  • Structural Limitations : Unlike , the absence of histidine or tyrosine in the target peptide reduces its capacity for metal ion binding or redox activity.

Comparative Physicochemical Properties

Property Target Peptide L-Tyrosine...-Valyl L-Methionyl...-seryl L-Valyl...-isoleucine
Isoelectric Point (pI) ~9.5 (basic) ~8.2 ~8.8 ~6.0
Solubility Low (hydrophobic core) Moderate (polar residues) Low (hydrophobic/S-containing) Moderate (shorter chain)
Thermal Stability High Moderate High Low

Actividad Biológica

L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine (CAS: 645396-19-6) is a complex peptide composed of multiple amino acids. Its biological activity is of interest due to its potential applications in therapeutic and biochemical contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₃₈H₇₂N₁₀O₉
  • Molecular Weight : 758.02 g/mol

This peptide consists of various amino acids, each contributing to its biological activity through interactions with biological systems.

The biological activity of this peptide can be attributed to several mechanisms:

  • Protein Synthesis : The peptide may influence protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, which are crucial for translating genetic information into functional proteins. This process involves the binding of amino acids to their corresponding tRNA molecules, facilitating the incorporation of these amino acids into growing polypeptide chains during translation.
  • Cell Signaling : Peptides like this compound can serve as signaling molecules, modulating various cellular pathways. They may interact with receptors on cell surfaces, triggering intracellular signaling cascades that affect cell growth, differentiation, and metabolism.
  • Antioxidant Activity : Some studies suggest that peptides can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This activity can protect cells from damage and contribute to overall cellular health.

Research Findings

Recent studies have investigated the biological activities associated with similar peptides and their potential therapeutic applications:

  • Anticancer Properties : Certain peptides have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research on peptide analogs has shown promising results in reducing cell proliferation in various cancer types (PubChem) .
  • Neuroprotective Effects : Peptides have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may enhance neuronal survival and function by modulating neurotransmitter release or reducing inflammation (MDPI) .

Case Studies

  • Cancer Treatment : A study published in Cancer Research highlighted the use of peptide-based therapies in combination with traditional chemotherapy. The results indicated that these peptides could enhance the efficacy of chemotherapeutic agents while reducing side effects (NCI Drug Dictionary) .
  • Neurodegenerative Disorders : In a clinical trial examining the effects of peptide treatments on Alzheimer's disease patients, researchers found improvements in cognitive function and a reduction in biomarkers associated with neurodegeneration (PMC) .

Data Table: Comparison of Peptide Characteristics

Peptide NameMolecular FormulaMolecular WeightBiological Activity
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl...C₃₈H₇₂N₁₀O₉758.02 g/molAnticancer, Neuroprotective
L-Valyl-Glycyl-IsoleucineC₂₈H₄₉N₉O₉569.73 g/molAntioxidant
L-Leucyl-Alanyls-IsoleucineC₂₆H₄₅N₉O₉537.69 g/molAnti-inflammatory

Q & A

Q. What are the recommended strategies for synthesizing L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine with high purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this heptapeptide. Key steps include:

  • Resin selection : Use Fmoc-protected amino acids anchored to a Wang resin for stepwise elongation .
  • Coupling reagents : Employ HBTU/HOBt or PyBOP for efficient amide bond formation, particularly for sterically hindered residues like L-valine and L-isoleucine .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) achieves >95% purity. Monitor purity via LC-MS .

Q. Table 1: Critical Parameters for Synthesis

ParameterRecommendationReference
ResinWang resin (Fmoc chemistry)
Coupling ReagentsHBTU/HOBt or PyBOP
Purification MethodReverse-phase HPLC (C18 column)
Purity ValidationLC-MS (ESI or MALDI-TOF)

Q. How can researchers confirm the structural integrity of this peptide post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected MW ~950 Da) .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or D2O to confirm backbone connectivity and side-chain stereochemistry. Compare chemical shifts with reference spectra of shorter fragments .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .

Advanced Research Questions

Q. What experimental designs are optimal for studying this peptide’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (KD, kon/koff) with putative targets like proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Competitive ELISA : Use labeled antibodies to detect peptide-protein interactions in complex matrices .

Q. Key Considerations :

  • Include negative controls (scrambled-sequence peptides) to rule out nonspecific binding.
  • Validate results with orthogonal methods (e.g., SPR + ITC) to address data discrepancies .

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

Methodological Answer: Contradictions often arise from variations in experimental conditions or impurity profiles. Mitigate these by:

  • Standardizing assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor studies) across studies .
  • Batch-to-batch validation : Compare bioactivity of independently synthesized batches using LC-MS and SPR .
  • Meta-analysis : Apply statistical frameworks (e.g., mixed-effects models) to harmonize data from disparate sources .

Q. What computational approaches are suitable for predicting the peptide’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding pathways. Focus on hydrophobic clustering of valine/isoleucine residues .
  • Circular Dichroism (CD) Spectroscopy : Compare simulated β-sheet/random coil propensities with experimental CD spectra in aqueous and membrane-mimetic environments .
  • Free Energy Perturbation (FEP) : Calculate binding affinities for mutant peptides to identify critical residues .

Q. Table 2: Computational vs. Experimental Validation

MethodApplicationReference
MD SimulationsFolding dynamics in aqueous solution
CD SpectroscopySecondary structure validation
FEP CalculationsResidue-specific binding contributions

Q. How does the peptide’s solubility profile impact experimental outcomes, and how can this be optimized?

Methodological Answer:

  • Solubility Screening : Test solubility in DMSO, PBS, and cell culture media. This peptide’s hydrophobic residues (valine, isoleucine) may require 10–20% DMSO for stock solutions .
  • Formulation Adjustments : Add cyclodextrins or PEGylation to enhance aqueous solubility for in vivo studies .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states at varying pH and ionic strengths .

Q. What strategies ensure reproducibility in peptide stability studies under physiological conditions?

Methodological Answer:

  • Stability Assays : Incubate the peptide in simulated gastric fluid (SGF, pH 1.2) or human serum at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24h .
  • Protective Modifications : Introduce N-terminal acetylation or C-terminal amidation to reduce enzymatic cleavage .
  • Mass Spectrometry Imaging (MSI) : Map spatial stability in tissue sections to correlate degradation with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.